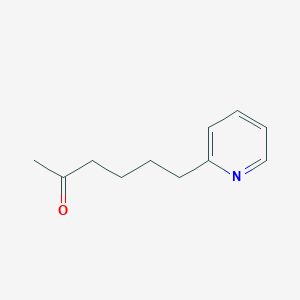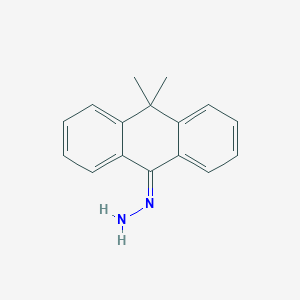
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine typically involves the reaction of 10,10-dimethylanthracen-9(10H)-one with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general reaction scheme is as follows:
Starting Material: 10,10-Dimethylanthracen-9(10H)-one
Reagent: Hydrazine
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the parent ketone.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can regenerate the parent ketone.
科学的研究の応用
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
10,10-Dimethylanthracen-9(10H)-one: The parent ketone from which the hydrazone is derived.
9,10-Dimethylanthracene: A related polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other anthracene derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
90624-29-6 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC名 |
(10,10-dimethylanthracen-9-ylidene)hydrazine |
InChI |
InChI=1S/C16H16N2/c1-16(2)13-9-5-3-7-11(13)15(18-17)12-8-4-6-10-14(12)16/h3-10H,17H2,1-2H3 |
InChIキー |
XXQIUBGDROIDDE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=NN)C3=CC=CC=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)


![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
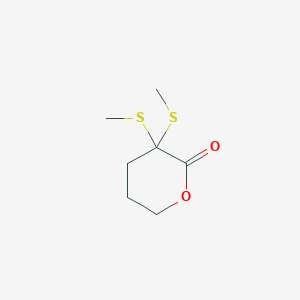
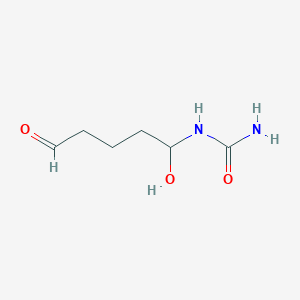
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
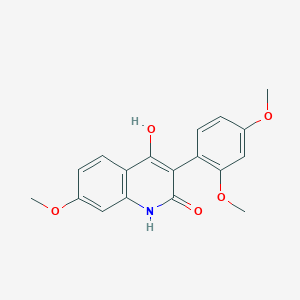
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)


